molecular formula C11H11ClN4O B1616081 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone CAS No. 41932-99-4

4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone

Cat. No.: B1616081
CAS No.: 41932-99-4
M. Wt: 250.68 g/mol
InChI Key: LBPXPSALZXBRGR-UHFFFAOYSA-N
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Description

4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a chloro group at the 4th position, a methylhydrazino group at the 5th position, and a phenyl group at the 2nd position of the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone typically involves the reaction of 4-chloro-2-phenyl-3(2H)-pyridazinone with methylhydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 4th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone has been explored for various scientific research applications:

    Medicinal Chemistry: It has shown potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Biology: The compound has been studied for its antimicrobial properties against various bacterial and fungal strains.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-phenyl-3(2H)-pyridazinone
  • 5-(1-Methylhydrazino)-2-phenyl-3(2H)-pyridazinone
  • 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone

Uniqueness

4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone is unique due to the presence of both a chloro and a methylhydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-[amino(methyl)amino]-4-chloro-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-15(13)9-7-14-16(11(17)10(9)12)8-5-3-2-4-6-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPXPSALZXBRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327458
Record name NSC657730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41932-99-4
Record name NSC657730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution consisting of 22.9 grams of 4,5-dichloro-2-phenylpyridazin-3(2H)-one in 120 grams of methanol is added 20 grams of methylhydrazine. The reactants are heated to reflux for two hours, cooled and poured into one kilogram of water. The resulting precipitate is separated by filtration, washed with water and dried. The solid is crystallized from benzene and methanol to yield 4-chloro-2-phenyl-5-(1-methylhydrazino)-pyridazine-3(2H)-one (m.p. 128° to 130° C with decomposition).
Quantity
22.9 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
120 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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